molecular formula C9H7N3O B068618 2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile CAS No. 161469-09-6

2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile

Cat. No.: B068618
CAS No.: 161469-09-6
M. Wt: 173.17 g/mol
InChI Key: ZJLIXJRKCIZTGF-UHFFFAOYSA-N
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Description

2-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile is a heterocyclic compound featuring a benzimidazolone core fused with an acetonitrile side chain. This compound has garnered attention in medicinal chemistry due to its role as a scaffold for designing inhibitors targeting protein-protein interactions, particularly in oncology.

Properties

IUPAC Name

2-(2-oxo-3H-benzimidazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13/h1-4H,6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLIXJRKCIZTGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

The foundational method involves alkylation of 1H-benzimidazol-2-amine derivatives followed by cyanoethylation. As demonstrated in CN102603650A, the process begins with 1,3-dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one undergoing dehydration at 110–120°C in methyl isobutyl ketone (MIBK) using sodium carbonate as an acid scavenger. Subsequent reaction with 4-bromo-butyric acid ethyl ester at 70–90°C forms the alkylated intermediate. Saponification with sodium hydroxide under reduced pressure (150–200 mbar) yields the target compound.

Key Parameters:

ParameterOptimal ValueImpact on Yield
SolventMIBKEnhances selectivity
Temperature (Dehydration)115°CMaximizes reaction rate
Molar Ratio (Substrate:Alkylating Agent)1:1.2Minimizes byproducts
Pressure (Saponification)180 mbarAccelerates solvent removal

This method achieves a 90% isolated yield with HPLC purity >98%.

Stobbe Condensation-Cyclization Approach

Two-Step Synthesis Pathway

WO2015005615A1 outlines a scalable route via Stobbe condensation between ethyl 2-cyanoacetate and 1,2-phenylenediamine, followed by cyclization. The condensation employs potassium tert-butoxide in ethanol at 50–55°C, yielding 2-(1H-benzo[d]imidazol-2-yl)acetonitrile. Subsequent cyclization with aryl aldehydes in acetonitrile at 80–85°C completes the synthesis.

Reaction Optimization:

  • Base Selection : Potassium tert-butoxide outperforms sodium ethoxide, reducing side reactions by 12%.

  • Solvent Effects : Acetonitrile increases cyclization efficiency by 18% compared to dichloromethane.

  • Molar Ratio : A 1:2.8 ratio of imidazole intermediate to aldehyde maximizes yield (85%).

Multicomponent Aqueous-Phase Synthesis

Green Chemistry Protocol

Arkivoc 2021 reports a one-pot, three-component reaction combining 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in water. Piperidine (0.3 eq) catalyzes the process at room temperature, forming the product via Knoevenagel condensation and intramolecular cyclization.

Advantages:

  • Solvent : Water eliminates organic waste, reducing E-factor by 65%.

  • Catalyst : Piperidine enables milder conditions (25°C vs. 80°C in traditional methods).

  • Yield : 82–88% across diverse aryl aldehydes (Table 1).

Table 1: Substrate Scope and Yields

Aryl AldehydeYield (%)Purity (HPLC)
4-Methylbenzaldehyde8599.2
4-Trifluoromethylbenzaldehyde8298.7
Benzaldehyde8899.5

Comparative Analysis of Methodologies

Environmental Impact

The aqueous protocol reduces waste generation by 40% compared to solvent-intensive methods . Life-cycle assessment (LCA) data highlight a 30% lower carbon footprint.

Chemical Reactions Analysis

Multi-Component Reactions (MCRs)

This compound participates in one-pot, three-component reactions to form polyheterocyclic systems. For example:

  • Reaction with Aryl Aldehydes and Meldrum’s Acid :
    In water at room temperature, 2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile reacts with aryl aldehydes (e.g., 4-methylbenzaldehyde) and Meldrum’s acid in the presence of piperidine (0.3 mmol) to yield 1-oxo-3-aryl-1,5-dihydrobenzo imidazo[1,2-a]pyridine-2-carboxylic acids (Table 1) .
    Aryl Aldehyde SubstituentReaction Time (h)Yield (%)
    4-Me (p-tolyl)273
    4-Cl181
    3-NO₂182
    Mechanism : Nucleophilic attack by the nitrile group on the in situ-generated arylidene Meldrum’s acid intermediate, followed by cyclization and elimination of acetone .

Saponification and Cyclization

Under basic conditions, the nitrile group undergoes hydrolysis to form carboxylic acid derivatives. For instance:

  • Base-Induced Cyclization :
    Treatment with NaOH in aqueous ethanol converts the nitrile to a carboxylate, which cyclizes to form 2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetamide derivatives. This scaffold exhibits nM affinity for Mdm2, a protein target in cancer therapy .

Palladium-Catalyzed Cross-Coupling

The nitrile group facilitates Suzuki-Miyaura couplings:

  • Reaction with Aryl Boronates :
    Using Pd(PPh₃)₄ as a catalyst, the compound couples with 3-chlorophenylboronic acid to generate biaryl derivatives , which are precursors for positron emission tomography (PET) tracers .

Nucleophilic Substitution Reactions

The acetonitrile moiety acts as a leaving group in alkylation reactions:

  • Alkylation with α-Bromo Carbonyls :
    In the presence of DBU (1,8-diazabicycloundec-7-ene), the compound reacts with ethyl 2-bromoacetate to form N-alkylated benzoimidazolones (e.g., compound 17 ), which are evaluated for NLRP3 inflammasome inhibition .

Condensation with Diamines

Reactions with diamines yield fused heterocycles:

  • With Ethane-1,2-diamine :
    In DMF, the compound condenses to form imidazo[1,2-c]pyrimidines (e.g., 78a ) and 1,3,5-triazepines (e.g., 79a ) .

Oxidative Functionalization

The nitrile group is oxidized under controlled conditions:

  • DDQ-Mediated Oxidation :
    Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) induces dehydrogenation, forming aromatic benzimidazole derivatives (e.g., 26a ) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that benzimidazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that modifications to the benzimidazole scaffold can enhance cytotoxicity against specific cancer cell lines, suggesting a potential pathway for developing new anticancer agents .

Antimicrobial Properties
Benzimidazole derivatives are also recognized for their antimicrobial activities. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The structure-activity relationship (SAR) studies indicate that the presence of the oxo group significantly contributes to its antimicrobial efficacy .

Material Science

Polymer Synthesis
The incorporation of benzimidazole derivatives into polymer matrices has been explored for their potential to enhance thermal stability and mechanical properties. Research has shown that polymers containing such compounds exhibit improved resistance to thermal degradation, making them suitable for high-performance applications in electronics and coatings .

Nanocomposites
Nanocomposites integrating this compound have been investigated for their unique electrical properties. These materials demonstrate enhanced conductivity and are being researched for applications in sensors and flexible electronic devices .

Case Studies

Study Title Focus Area Findings
Anticancer Activity of Benzimidazole Derivatives Medicinal ChemistryIdentified that modifications to the benzimidazole core enhance cytotoxic effects on cancer cells.
Synthesis and Characterization of Benzimidazole-Based Polymers Material ScienceDemonstrated improved thermal stability in polymers modified with benzimidazole derivatives.
Antimicrobial Efficacy of Benzimidazole Compounds MicrobiologyShowed significant inhibition of bacterial growth, suggesting potential as new antimicrobial agents.

Mechanism of Action

The mechanism by which 2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins by binding to bacterial ribosomes. In anticancer applications, it could induce apoptosis in cancer cells by interacting with DNA or key signaling pathways.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : C₉H₆N₃O
  • Structural Features : The benzimidazolone core provides hydrogen-bonding capabilities via the carbonyl group (C=O) and NH groups, while the nitrile group offers a site for nucleophilic substitution or cycloaddition reactions.
  • Synthesis: A short multicomponent reaction (Ugi-3CR) followed by base-induced cyclization is employed to synthesize this compound. This method enables efficient access to novel 2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetamide derivatives .

The benzimidazolone substructure mimics tryptophan residues, enabling competitive binding to the Mdm2 protein, which is critical in cancer therapeutics. Affinities in the low micromolar (μM) range were observed via NMR and fluorescence polarization assays .

Structural Analogues and Functional Modifications

The benzimidazolone scaffold is versatile, with modifications influencing target specificity, potency, and pharmacokinetics. Below is a comparison with structurally related compounds:

Compound Name Substituents/Modifications Target Protein Key Activity/Data Synthesis Route
2-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile Acetonitrile side chain p53-Mdm2 Low μM affinity Ugi-3CR + cyclization
Halopemide (HLP) 5-Chloro, piperidinyl-ethyl, 4-fluorobenzamide Phospholipase D (PLD) PLD inhibitor Amide coupling
VU0155056 (VU01) 2-Naphthamide, piperidinyl-ethyl PLD Potent PLD inhibition Amide coupling
VU0359595 (VU03) 5-Bromo, cyclopropanecarboxamide PLD Enhanced selectivity Bromination + carboxamide coupling
α-(2-Hydroxyethyl)-1H-naphth[2,3-d]imidazole-2-acetonitrile Naphthimidazole, hydroxyethyl Not specified IR: 2251 cm⁻¹ (CN stretch) Alkylation + cyclization
Key Differences and Implications

Target Specificity :

  • The acetonitrile derivative primarily targets p53-Mdm2 interactions, whereas halogenated analogs (e.g., HLP, VU03) inhibit PLD. This divergence underscores the impact of substituents on biological pathways.
  • The 5-bromo group in VU03 enhances PLD selectivity, while the acetonitrile group in the parent compound favors Mdm2 binding .

Synthetic Accessibility :

  • The Ugi-3CR route for the acetonitrile derivative allows rapid diversification, unlike the multi-step amide couplings required for PLD inhibitors (e.g., HLP, VU01) .

Pharmacophoric Features: The nitrile group in this compound may improve metabolic stability compared to ester or amide-containing analogs (e.g., VU01) .

Biological Activity

The compound 2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile is a member of the benzo[d]imidazole family, which is known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and case studies.

  • Molecular Formula: C10H8N2O
  • Molecular Weight: 172.18 g/mol
  • CAS Number: Not specifically listed in available sources but related compounds are noted.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings regarding its antimicrobial and anticancer properties.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzo[d]imidazole derivatives, including the compound .

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli0.0048 mg/mL
S. aureus5.64 to 77.38 µM
C. albicans0.0048 mg/mL

These results indicate that compounds similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The anticancer potential of this compound has also been explored through various in vitro studies focusing on different cancer cell lines.

Case Studies

  • Study on HCT-116 (Colon Cancer) and MCF-7 (Breast Cancer) Cell Lines
    • Method: MTT assay was employed to assess cell viability.
    • Results: The compound demonstrated cytotoxic effects with IC50 values ranging from 3.6 to 11.0 µM against HCT-116 and MCF-7 cell lines.
    • Mechanism: Induction of apoptosis was observed, alongside cell cycle arrest at G0/G1 and G2/M phases .
  • Comparative Study of Related Compounds
    • Similar compounds were analyzed for their structure-activity relationships (SAR). The presence of specific substituents significantly influenced their anticancer efficacy, highlighting the importance of molecular modifications in enhancing activity .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition: Interaction with specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation: Binding to cellular receptors that regulate apoptosis pathways.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile derivatives?

  • Methodology : A two-step multicomponent reaction (Ugi-3CR) followed by base-induced cyclization is widely used. Starting with mono N-carbamate-protected phenylenediamine, the Ugi-3CR combines aldehydes, isocyanides, and carboxylic acids. Cyclization under basic conditions (e.g., NaOH or KOH) yields the benzimidazolone-acetonitrile scaffold. Optimization involves selecting bulky aliphatic (e.g., tert-butyl) or aromatic (e.g., benzyl) substituents in the aldehyde/isocyanide components to enhance binding pocket compatibility .

Q. How can NMR spectroscopy confirm the structural integrity of synthesized derivatives?

  • Methodology : Key ¹H NMR signals include:

  • Benzimidazolone NH protons: δ ~10–12 ppm (broad singlet).
  • Acetonitrile CH₂ protons: δ ~4.5–5.5 ppm (split into doublets due to coupling with adjacent groups).
  • Aromatic protons: δ ~6.8–8.0 ppm (multiplet patterns depend on substitution).
    ¹³C NMR confirms the nitrile carbon at δ ~115–120 ppm and carbonyl (C=O) at δ ~165–170 ppm. Comparative analysis with reference spectra (e.g., compounds 8g–8l in ) validates purity .

Q. What cell-based assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Use THP-1 monocytes differentiated with PMA (100 nM, 24 hr) and primed with LPS (1 µg/mL, 4 hr) to assess NLRP3 inflammasome inhibition. Measure IL-1β release via ELISA after ATP (5 mM, 30 min) stimulation. For p53-Mdm2 antagonism, employ p53-null cancer cells transfected with luciferase reporters under Mdm2-responsive promoters. Normalize activity using MCC950 (NLRP3 inhibitor) or nutlin-3a (Mdm2 antagonist) as controls .

Advanced Research Questions

Q. How can computational docking improve the design of Mdm2 antagonists based on this scaffold?

  • Methodology : Use Glide (Schrödinger Suite) for ligand-receptor docking:

Prepare the protein structure (PDB: 1YCR) by removing water, adding hydrogens, and generating a grid centered on the Trp23/Leu26 pocket.

Dock ligands with torsional flexibility, applying OPLS-AA force field for energy minimization.

Score poses using GlideScore 2.5, prioritizing compounds with hydrophobic interactions in the Trp23 subpocket and hydrogen bonds with His94. Validate top poses via molecular dynamics (e.g., Desmond) to assess binding stability .

Q. What structural modifications enhance selectivity for Mdm2 over related targets (e.g., MdmX)?

  • Methodology : Introduce a chlorine at the benzimidazolone 6-position to occupy the hydrophobic Trp23 subpocket in Mdm2. Replace the acetonitrile group with tert-butyl acetamide to exploit steric differences in the Leu26 pocket between Mdm2 and MdmX. Validate selectivity via competitive fluorescence polarization (FP) assays using FITC-labeled p53 peptides and recombinant Mdm2/MdmX proteins .

Q. How can researchers resolve contradictions in reported binding affinities (e.g., µM vs. nM IC₅₀ values)?

  • Methodology : Standardize assay conditions:

  • Use identical protein batches (e.g., full-length Mdm2 vs. truncated constructs).
  • Compare FP (using TAMRA-p53 peptide) with surface plasmon resonance (SPR) to account for fluorescence interference.
  • Validate via orthogonal methods like isothermal titration calorimetry (ITC) to measure thermodynamic parameters. Adjust for buffer ionic strength (e.g., 150 mM NaCl) and pH (7.4) variations .

Q. What strategies optimize pharmacokinetic properties without compromising target affinity?

  • Methodology :

  • Solubility : Introduce polar groups (e.g., morpholine) to the acetonitrile side chain via alkylation (e.g., ethyl bromoacetate, DBU, DCM) .
  • Metabolic stability : Replace labile esters (e.g., tert-butyl) with cyclopropylamide derivatives. Assess stability in human liver microsomes (HLM) with NADPH cofactors .
  • Permeability : Use parallel artificial membrane permeability assays (PAMPA) to prioritize compounds with logP 2–4 and PSA <90 Ų .

Notes

  • Contradictions : Variability in Mdm2 binding affinities may arise from differences in protein constructs (full-length vs. N-terminal domain) or assay buffers. Cross-validate using SPR and ITC .

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